molecular formula C6H10OS B8263877 3-Methyl-1-(methylsulfanyl)but-2-EN-1-one

3-Methyl-1-(methylsulfanyl)but-2-EN-1-one

Cat. No.: B8263877
M. Wt: 130.21 g/mol
InChI Key: KHDGDIILCDEONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(methylsulfanyl)but-2-EN-1-one is an organic compound characterized by the presence of a methyl group, a methylsulfanyl group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylsulfanyl)but-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-methylbut-2-en-1-ol and methylthiol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methylbut-2-en-1-ol is reacted with methylthiol in the presence of a base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylsulfanyl)but-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted butenones.

Scientific Research Applications

3-Methyl-1-(methylsulfanyl)but-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylsulfanyl)but-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(methylsulfanyl)but-2-en-1-ol
  • 3-Methylbut-2-en-1-ol
  • 3-(Methylsulfanyl)but-2-en-1-one

Uniqueness

3-Methyl-1-(methylsulfanyl)but-2-EN-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

S-methyl 3-methylbut-2-enethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5(2)4-6(7)8-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGDIILCDEONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.